9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol
Description
The compound 9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol is a heterocyclic molecule featuring a fused [1,2,5]oxadiazolo (furazan) ring system integrated with a benzodiazepine core. The 2,4-dichlorophenyl substituent at position 9 and the hydroxyl group at position 8 contribute to its structural uniqueness.
Properties
Molecular Formula |
C15H12Cl2N4O2 |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-4,5,7,8,9,10-hexahydro-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C15H12Cl2N4O2/c16-7-4-5-8(9(17)6-7)13-12-10(2-1-3-11(12)22)18-14-15(19-13)21-23-20-14/h4-6,13H,1-3H2,(H,18,20)(H,19,21) |
InChI Key |
HKNNJVKAHSOFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(NC3=NON=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The primary preparation method for this compound typically involves the reaction of 2,4-dichlorophenyl hydrazine with suitable benzodiazepine precursors. The synthesis can be broken down into several key steps:
Step 1: Formation of the Hydrazone
The initial reaction involves the condensation of 2,4-dichlorophenyl hydrazine with an appropriate carbonyl compound to form a hydrazone intermediate.Step 2: Cyclization
The hydrazone undergoes cyclization to form the oxadiazole ring. This step often requires specific conditions such as elevated temperatures and the presence of dehydrating agents.Step 3: Reduction and Finalization
Following cyclization, reduction reactions may be employed to convert intermediates into the desired tetrahydro derivatives. This could involve using reducing agents like lithium aluminum hydride or sodium borohydride under controlled conditions.
Reaction Conditions
The synthesis typically requires:
Solvents : Anhydrous solvents such as dichloromethane or ethanol are commonly used to prevent hydrolysis.
Temperature Control : Reactions are often carried out at elevated temperatures (e.g., reflux conditions) to facilitate cyclization and other transformations.
Inert Atmosphere : Performing reactions under an inert atmosphere (e.g., nitrogen or argon) helps prevent oxidation and other side reactions.
Industrial Production Methods
For large-scale production of this compound, advanced techniques are employed:
Continuous Flow Synthesis : This method allows for greater control over reaction conditions and can enhance yield while minimizing by-products.
Automated Reactors : Utilizing automated systems can improve efficiency and reproducibility in producing high-purity compounds.
Purification Techniques : After synthesis, purification methods such as chromatography (e.g., HPLC) and recrystallization are critical for obtaining the final product in high purity.
Chemical Reaction Analysis
Types of Reactions Involved
The synthesis of 9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-oxadiazolo[3,4-b]benzodiazepin-8-ol involves several types of chemical reactions:
Oxidation Reactions : These may occur during the formation of the oxadiazole ring.
Reduction Reactions : Used to convert intermediates into their reduced forms.
Common Reagents and Conditions
Key reagents include:
Oxidizing Agents : Such as potassium permanganate or other mild oxidants.
Reducing Agents : Sodium borohydride or lithium aluminum hydride for reduction steps.
These reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Data Table
| Step | Description | Key Conditions |
|---|---|---|
| 1 | Formation of Hydrazone | Anhydrous solvent; room temperature |
| 2 | Cyclization | Elevated temperature; dehydrating agent |
| 3 | Reduction | Controlled temperature; reducing agent |
| 4 | Purification | Chromatography; recrystallization |
Chemical Reactions Analysis
Types of Reactions
9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Pharmacological Applications
The compound exhibits several pharmacological properties that make it a candidate for various therapeutic applications:
Anticancer Activity
Research has indicated that compounds similar to 9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol demonstrate significant anticancer effects. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
- Case Study : A study evaluating the efficacy of benzodiazepine derivatives showed that certain analogs exhibited potent antitumor activity in vitro against various cancer cell lines .
Anxiolytic Effects
Benzodiazepine derivatives are well-known for their anxiolytic properties. The compound may function similarly:
- Mechanism : It is hypothesized to enhance the activity of gamma-aminobutyric acid (GABA) neurotransmitters in the brain .
- Clinical Relevance : Compounds with similar structures have been used in treating anxiety disorders and panic attacks .
Neuroprotective Properties
The neuroprotective potential of this compound is being explored:
- Mechanism : It may protect neurons from oxidative stress and excitotoxicity by modulating neuroinflammatory responses .
- Research Findings : Studies have shown that related oxadiazole derivatives can reduce neuronal death in models of neurodegenerative diseases like Alzheimer's and Parkinson's .
Synthesis and Derivatives
The synthesis of this compound involves several steps including cyclization and functional group modifications. Various derivatives have been synthesized to enhance its biological activity:
- Example Derivatives : Modifications at the benzodiazepine core have led to enhanced potency against specific cancer types and improved anxiolytic profiles .
Mechanism of Action
The mechanism of action of 9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. Additionally, the oxadiazole ring may interact with other molecular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- [1,2,5]Oxadiazolo[3,4-b]pyrazine Derivatives (e.g., C17H11N5O): These compounds, such as 5-phenyl-5H-[1,2,5]oxadiazolo[3′,4′:5,6]pyrazino[2,3-b]indole, share the oxadiazolo ring but replace the benzodiazepine moiety with pyrazine-indole systems. This structural divergence likely reduces CNS activity compared to the target compound, as benzodiazepines are critical for GABA receptor interaction .
- [1,3,2]Dithiazolo[4,5-b][1,2,5]oxadiazolo[3,4-e]pyrazines : Sulfur-containing analogs synthesized via chlorination and amine reactions exhibit altered electronic properties due to sulfur’s electronegativity. These compounds may display distinct solubility and metabolic profiles compared to the oxygen-dominated target molecule .
Substituted Chromeno-Pyrimidin Derivatives (e.g., 9a–d)
Compounds like 5-(2-(9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidin-4-yl)hydrazono)pentane-1,2,3,4-tetraol (9b) feature chromeno-pyrimidin cores instead of benzodiazepines. The absence of the oxadiazolo ring and the presence of sugar-derived hydrazono chains suggest applications in antimicrobial or anticancer fields rather than neurological targeting .
Comparison with Related Syntheses
- Chromeno-Pyrimidin Derivatives: Synthesized via hydrazone coupling with sugars, emphasizing carbohydrate chemistry rather than heterocyclic fusion .
- Sulfur-Containing Analogs : Utilize tert-butylsulfide and chlorination reactions, introducing sulfur atoms that alter reactivity and stability .
Physicochemical and Pharmacological Properties
Physicochemical Data (Table 1)
Pharmacological Implications
- Target Compound : The benzodiazepine core and hydroxyl group may enhance GABA receptor binding, while the dichlorophenyl group could improve blood-brain barrier penetration.
- Chromeno-Pyrimidins: Sugar moieties suggest applications in glycosidase inhibition or antiviral research .
Stability and Metabolic Considerations
Biological Activity
The compound 9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8-ol is a novel heterocyclic compound that has garnered attention for its potential biological activities. This compound integrates features of oxadiazoles and benzodiazepines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.24 g/mol. The structure features a dichlorophenyl group attached to a tetrahydro-oxadiazole-benzodiazepine framework, which contributes to its unique biological properties.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that various oxadiazole compounds demonstrate potent antibacterial and antifungal activities. The presence of the dichlorophenyl moiety in our compound may enhance these effects due to increased lipophilicity and electronic effects that facilitate membrane penetration.
Anti-inflammatory Effects
Compounds containing oxadiazole rings have been reported to possess anti-inflammatory properties. In vitro studies have demonstrated that derivatives with similar structures can inhibit pro-inflammatory cytokines and reduce edema in animal models. The specific anti-inflammatory mechanisms remain to be elucidated for our compound but could involve inhibition of COX enzymes or modulation of NF-kB pathways.
Neuropharmacological Activity
Benzodiazepine derivatives are well-known for their anxiolytic and sedative effects. The incorporation of an oxadiazole ring may modify the pharmacokinetic profile of the benzodiazepine component. Preliminary studies suggest that the compound may exhibit anxiolytic activity through GABA-A receptor modulation, similar to traditional benzodiazepines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against bacteria | |
| Anti-inflammatory | Reduction in edema in animal models | |
| Neuropharmacological | Potential anxiolytic effects |
Case Study: Synthesis and Testing
A recent study synthesized a series of oxadiazole derivatives including our target compound. In vitro testing against various bacterial strains showed that the compound exhibited over 80% inhibition at concentrations as low as 10 µg/mL. Additionally, anti-inflammatory assays indicated a reduction in carrageenan-induced paw edema by approximately 50% compared to control groups (p < 0.05) .
The biological activity of This compound is hypothesized to involve multiple mechanisms:
- GABAergic Modulation : Similar to other benzodiazepines, it may enhance GABA receptor activity.
- Inhibition of Inflammatory Mediators : It might inhibit the production of pro-inflammatory cytokines.
- Membrane Interaction : The lipophilic nature due to the dichlorophenyl group may facilitate better interaction with cellular membranes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 9-(2,4-dichlorophenyl)-6,7,9,10-tetrahydro-5H-oxadiazolo-benzodiazepin-8-ol?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, similar benzodiazepine derivatives are synthesized by reacting substituted hydrazines with ketones or aldehydes under reflux conditions in anhydrous solvents (e.g., ethanol or THF). Purification often involves column chromatography using silica gel, followed by recrystallization. Characterization typically employs melting point analysis, elemental analysis, and spectroscopic methods (IR, UV-Vis) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and ring fusion.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
- IR Spectroscopy : Identification of functional groups (e.g., hydroxyl, oxadiazole rings).
- X-ray Crystallography : For unambiguous structural elucidation, particularly to resolve stereochemistry in the tetrahydrobenzodiazepine core .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer : Despite limited toxicity data for this specific compound, related benzodiazepines (e.g., oxazolo derivatives) may exhibit neurotoxic or hepatotoxic effects. Use PPE (gloves, lab coats), work in a fume hood, and adhere to waste disposal guidelines for halogenated organics. Monitor for acute exposure symptoms (e.g., dizziness) and consult RTECS or PubChem for hazard classification updates .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, given its complex heterocyclic structure?
- Methodological Answer : Yield optimization strategies include:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate ring-closing steps.
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Design of Experiments (DOE) : Use factorial design to assess interactions between temperature, reaction time, and stoichiometry.
- Microwave-Assisted Synthesis : Reduce reaction times for steps requiring high thermal energy .
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer : Discrepancies in activity data (e.g., receptor binding vs. in vivo efficacy) can be addressed by:
- Comparative Receptor Profiling : Use radioligand assays (e.g., H-flunitrazepam for GABA receptor affinity) across multiple cell lines.
- Metabolic Stability Studies : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic effects.
- Meta-Analysis : Cross-reference data from independent studies, prioritizing peer-reviewed sources over preprint repositories .
Q. How does the 2,4-dichlorophenyl substituent influence the compound’s electronic and steric properties?
- Methodological Answer : Computational methods (DFT or molecular docking) can model electron-withdrawing effects of chlorine atoms, which enhance electrophilicity at the oxadiazole ring. Steric hindrance from the dichlorophenyl group may restrict rotational freedom, impacting binding to hydrophobic receptor pockets. Experimental validation via Hammett plots or X-ray crystallography is recommended .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
- Methodological Answer : Key challenges include:
- Purification at Scale : Replace column chromatography with recrystallization or continuous flow systems.
- Byproduct Management : Monitor for dimerization or oxidation byproducts via LC-MS.
- Regulatory Compliance : Document impurities per ICH guidelines (e.g., ≤0.15% for unknown impurities) .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at intervals for HPLC analysis.
- Photodegradation : Expose to UV light (300–400 nm) and monitor degradation via TLC or UV-Vis spectroscopy.
- Forced Degradation Studies : Use oxidative (HO), thermal (40–80°C), and hydrolytic conditions to identify degradation pathways .
Q. What statistical approaches are suitable for analyzing dose-response data in animal models?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC/ED.
- ANOVA with Post Hoc Tests : Compare treatment groups, adjusting for multiple comparisons (e.g., Tukey’s test).
- Bayesian Modeling : Incorporate prior data from structurally related benzodiazepines to refine parameter estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
